(4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate
Description
(4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate is a chiral bicyclic compound featuring an imidazolidine core (a saturated five-membered ring with two nitrogen atoms) and a substituted cyclohexadienone moiety. The (4S) configuration indicates stereochemical specificity at the fourth carbon of the imidazolidine ring, which may influence its biological activity or physicochemical properties. The pentyl chain acts as a flexible linker, modulating solubility and steric interactions.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
1-(6-oxocyclohexa-1,3-dien-1-yl)pentyl (4S)-imidazolidine-4-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-2-3-8-14(11-6-4-5-7-13(11)18)20-15(19)12-9-16-10-17-12/h4-6,12,14,16-17H,2-3,7-10H2,1H3/t12-,14?/m0/s1 |
InChI Key |
QLTVVYGCLMMQGX-NBFOIZRFSA-N |
Isomeric SMILES |
CCCCC(C1=CC=CCC1=O)OC(=O)[C@@H]2CNCN2 |
Canonical SMILES |
CCCCC(C1=CC=CCC1=O)OC(=O)C2CNCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexadienone moiety: This can be achieved through the oxidation of cyclohexene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the pentyl chain: This step involves the alkylation of the cyclohexadienone intermediate with a suitable pentyl halide under basic conditions.
Formation of the imidazolidine ring: The final step involves the cyclization of the intermediate with an appropriate diamine, such as ethylenediamine, under acidic or basic conditions to form the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyclohexadienone moiety can be further oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The imidazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
(4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by:
Inhibiting enzymes: The compound can bind to and inhibit the activity of certain enzymes involved in inflammatory pathways.
Modulating receptors: It may interact with cellular receptors, altering signal transduction pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure combining imidazolidine and cyclohexadienone motifs. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Key Structural and Functional Comparisons
Stereochemical and Conformational Differences
- Imidazolidine vs.
- Chirality : The (4S) configuration contrasts with racemic mixtures common in early imidazole derivatives (e.g., 5{102}/5{103}), which may improve target selectivity .
Pharmacokinetic and Reactivity Profiles
- Cyclohexadienone vs. Aromatic Substituents: The 6-oxocyclohexa-1,3-dien-1-yl group introduces electrophilic reactivity absent in benzyl- or tert-butoxycarbonyl-substituted analogs (e.g., 5{104}), possibly enabling covalent binding to biological targets.
- Linker Flexibility : The pentyl chain offers greater conformational freedom than rigid phenylpropyl or diphenylhexanyl chains (), balancing solubility and target engagement .
Research Findings and Hypotheses
While direct data on the target compound are unavailable, inferences can be drawn from related studies:
- Enzyme Inhibition: Imidazolidine carboxylates are known to inhibit metalloproteases or serine hydrolases. The dienone moiety may act as a Michael acceptor, analogous to α,β-unsaturated carbonyls in covalent inhibitors .
- Synthetic Challenges : The stereospecific synthesis of (4S)-configured imidazolidines would require chiral auxiliaries or asymmetric catalysis, as seen in SHELX-refined crystallographic studies () .
- Biological Activity: Thiazole/oxazolidine hybrids () exhibit antimicrobial properties; the target compound’s dienone-imidazolidine hybrid may synergize redox and antibacterial mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
